molecular formula C7H3ClN2O2 B1361363 4-Chloro-3-nitrobenzonitrile CAS No. 939-80-0

4-Chloro-3-nitrobenzonitrile

Cat. No.: B1361363
CAS No.: 939-80-0
M. Wt: 182.56 g/mol
InChI Key: XBLPHYSLHRGMNW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-nitrobenzamide with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the nitration of 4-chlorobenzonitrile. This process includes the slow addition of fuming nitric acid to a solution of 4-chlorobenzonitrile in concentrated sulfuric acid, with vigorous stirring and temperature control to prevent overheating. The reaction mixture is then poured into ice water to precipitate the product, which is subsequently filtered and purified .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-nitrobenzonitrile is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that produce bioactive compounds.

Case Study: NMDA Receptor Antagonists

A notable application is in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. Research has shown that derivatives of this compound exhibit potential as glycine site antagonists, demonstrating significant potency in vitro .

Environmental Applications

The compound has been studied for its degradation by specific bacterial strains, highlighting its potential for bioremediation.

Case Study: Biodegradation by Pseudomonas sp. JHN

A study isolated Pseudomonas sp. JHN from contaminated wastewater, which utilized 4-chloro-3-nitrophenol (a derivative) as a sole carbon source. The bacterium effectively degraded the compound, releasing chloride and nitrite ions as byproducts. The degradation pathway involved the formation of 4-chlororesorcinol, showcasing the potential for bioremediation strategies using this microbial strain .

Material Science

In material science, this compound serves as a precursor for synthesizing novel materials with specific electronic properties.

Vibrational Analysis

Studies involving quantum chemical calculations have provided insights into the vibrational characteristics of this compound. These analyses are crucial for understanding its interactions at the molecular level, which can influence its application in developing new materials .

Mechanism of Action

The mechanism of action of 4-chloro-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved can vary based on the compound’s structure and the target molecule .

Comparison with Similar Compounds

  • 4-Chloro-2-nitrobenzonitrile
  • 2-Chloro-5-nitrobenzonitrile
  • 4-Chloro-3,5-dinitrobenzonitrile

Comparison: 4-Chloro-3-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

4-Chloro-3-nitrobenzonitrile is a chemical compound with the molecular formula C7_7H3_3ClN2_2O2_2 and a molecular weight of 182.56 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique structural features and biological activities.

Chemical Structure and Properties

The structure of this compound consists of a benzonitrile core substituted with a chlorine atom and a nitro group at the 4 and 3 positions, respectively. This configuration contributes to its reactivity and potential biological effects.

PropertyValue
Molecular Formula C7_7H3_3ClN2_2O2_2
Molecular Weight 182.56 g/mol
CAS Number 939-80-0
IUPAC Name This compound

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential lead for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) in these cells, which is a desirable trait for anticancer drugs. In vitro assays revealed that treatment with this compound led to significant reductions in cell viability, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to scavenge free radicals has been documented, suggesting a mechanism through which it may confer neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the chlorine and nitro groups can significantly impact the compound's efficacy and selectivity against various biological targets. For instance, substituting different halogens or functional groups may enhance its potency against specific pathogens or cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at PMC evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Cell Proliferation : In vitro studies published in Acta Crystallographica demonstrated that this compound significantly reduced the viability of MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines after 48 hours of treatment, with IC50 values indicating potent activity .

Properties

IUPAC Name

4-chloro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLPHYSLHRGMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239868
Record name Benzonitrile, 4-chloro-3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-80-0
Record name 4-Chloro-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-chloro-3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

4-chloro-benzonitrile was reacted with nitric acid to obtain 3-nitro-4-chloro-benzonitrile melting at 100°-101° C. which was reacted with N-hydroxy-phthalimide to obtain 0-(4-cyano-2-nitrophenoxy)-phthalimide melting at 233°-234° C. The latter was reacted to obtain 0-(4-cyano-2-nitro-phenyl)-hydroxylamine melting at 154°-155° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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